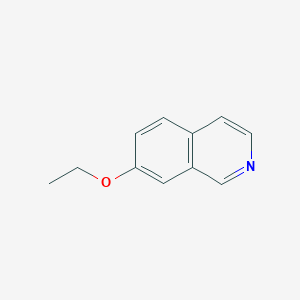

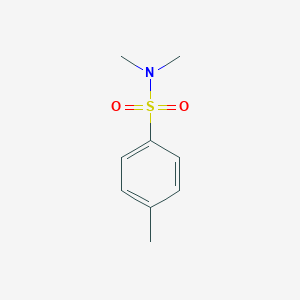

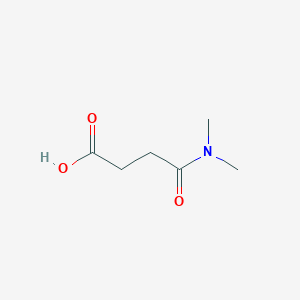

![molecular formula C13H12O2 B166462 1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl-(9CI) CAS No. 127435-41-0](/img/structure/B166462.png)

1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl-(9CI), also known as noradrenaline, is a neurotransmitter that plays an important role in the sympathetic nervous system. It is involved in the regulation of blood pressure, heart rate, and the body's response to stress. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of noradrenaline are discussed below.

Scientific Research Applications

Noradrenaline has been extensively studied in scientific research. It is used as a neurotransmitter in the sympathetic nervous system and is involved in the regulation of blood pressure, heart rate, and the body's response to stress. Noradrenaline has also been implicated in the pathophysiology of several psychiatric and neurological disorders, including depression, anxiety, schizophrenia, and Parkinson's disease. It is used as a therapeutic agent in the treatment of these disorders.

Mechanism Of Action

Noradrenaline acts on adrenergic receptors in the sympathetic nervous system. There are two main types of adrenergic receptors: alpha and beta. Noradrenaline activates alpha receptors, causing vasoconstriction and an increase in blood pressure. It also activates beta receptors, causing an increase in heart rate and cardiac output. Noradrenaline is also involved in the fight or flight response, which is the body's response to stress.

Biochemical And Physiological Effects

Noradrenaline has a wide range of biochemical and physiological effects. It increases blood pressure and heart rate, causes vasoconstriction, and increases cardiac output. Noradrenaline also increases glucose production and mobilization, which provides energy for the body's response to stress. It also increases the release of fatty acids from adipose tissue, which provides additional energy. Noradrenaline is involved in the regulation of mood, arousal, and attention.

Advantages And Limitations For Lab Experiments

Noradrenaline is a useful tool for scientific research. It can be used to study the sympathetic nervous system and its role in the regulation of blood pressure, heart rate, and the body's response to stress. Noradrenaline can also be used to study the pathophysiology of psychiatric and neurological disorders. However, there are limitations to the use of 1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl-(9CI)e in lab experiments. It is difficult to control the release of 1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl-(9CI)e in vivo, and the effects of 1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl-(9CI)e can be variable depending on the experimental conditions.

Future Directions

There are several future directions for research on 1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl-(9CI)e. One area of research is the development of new therapeutic agents that target the noradrenergic system for the treatment of psychiatric and neurological disorders. Another area of research is the development of new methods for the measurement of 1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl-(9CI)e in vivo. Finally, research is needed to better understand the role of 1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl-(9CI)e in the regulation of mood, arousal, and attention, and its potential as a target for cognitive enhancement.

Synthesis Methods

Noradrenaline is synthesized from the amino acid tyrosine via a series of enzymatic reactions. The first step is the conversion of tyrosine to DOPA (dihydroxyphenylalanine) by the enzyme tyrosine hydroxylase. DOPA is then converted to dopamine by the enzyme DOPA decarboxylase. Finally, dopamine is converted to 1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl-(9CI)e by the enzyme dopamine beta-hydroxylase.

properties

CAS RN |

127435-41-0 |

|---|---|

Product Name |

1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl-(9CI) |

Molecular Formula |

C13H12O2 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

3-(7-bicyclo[2.2.1]hepta-2,5-dienyl)benzene-1,2-diol |

InChI |

InChI=1S/C13H12O2/c14-11-3-1-2-10(13(11)15)12-8-4-5-9(12)7-6-8/h1-9,12,14-15H |

InChI Key |

AELBWZRCYGTGBN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)O)O)C2C3C=CC2C=C3 |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C2C3C=CC2C=C3 |

synonyms |

1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.